3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]pyridine-5-carboxamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a dichlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dichlorophenyl)methyl]pyridine-5-carboxamide typically involves the reaction of 2,6-dichlorobenzyl chloride with pyridine-5-carboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-[(2,6-Dichlorophenyl)methyl]pyridine-5-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Dichlorophenyl)methyl]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]pyridine-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]pyridine-5-carboxamide can be compared with other similar compounds, such as:
Quinoline derivatives: Known for their antimicrobial and anticancer activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties.
Pyrazole derivatives: Used in medicinal chemistry for their diverse pharmacological properties.
Properties
CAS No. |
20764-51-6 |
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Molecular Formula |
C13H11Cl3N2O |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C13H10Cl2N2O.ClH/c14-11-4-1-5-12(15)10(11)8-17-6-2-3-9(7-17)13(16)18;/h1-7H,8H2,(H-,16,18);1H |
InChI Key |
MTDAOWKCTUUAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C[N+]2=CC=CC(=C2)C(=O)N)Cl.[Cl-] |
Origin of Product |
United States |
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